(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

Catalog No.
S1896907
CAS No.
501015-18-5
M.F
C15H18F3NO4
M. Wt
333.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

CAS Number

501015-18-5

Product Name

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C15H18F3NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1

InChI Key

UPKLBXIBSSZUID-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Boc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid, also known as Boc-3-(trifluoromethyl)-β-Phe-OH, is a synthetic, non-proteinogenic amino acid. It is derived from the natural amino acid L-phenylalanine (Phe) by replacing the amino group (NH2) on the side chain with a trifluoromethyl (CF3) group and protecting the N-terminus with a Boc (tert-butyloxycarbonyl) protecting group []. This compound is of interest in scientific research due to its potential applications in drug development [, ].


Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon chain (propionic acid) with a carboxylic acid group (COOH) at one end.
  • An R-configuration at the third carbon atom, indicating the spatial arrangement of surrounding groups [].
  • A Boc protecting group (C(CH3)3OCO) attached to the N-terminus, which can be removed under specific conditions to reveal the free amino group (NH2) [].
  • An aromatic ring (phenyl) attached to the third carbon, with a trifluoromethyl group (CF3) positioned on the meta (3rd) position of the ring [].

The trifluoromethyl group is a significant aspect of the structure. It introduces electron-withdrawing character, potentially affecting the compound's reactivity and interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

Deprotection

The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group (H2N-CH-COOH-CH2-CH(CF3)-Ph) [].

Other Relevant Reactions

The mechanism of action for Boc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is not well-defined in the scientific literature. Since it is a non-proteinogenic amino acid, it is unlikely to be directly incorporated into proteins. However, it could potentially serve as a building block for the synthesis of peptidomimetics (peptide-like molecules) with specific biological activities []. Further research is needed to elucidate its potential mechanisms.

XLogP3

2.8

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Dates

Modify: 2023-08-16

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